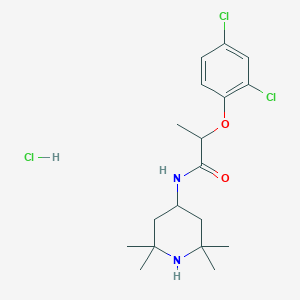![molecular formula C25H27N3O2S2 B4929411 N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4929411.png)
N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea, also known as SU6656, is a selective inhibitor of Src family kinases. Src kinases play a crucial role in cellular signaling pathways, and their overexpression has been linked to various types of cancer. SU6656 has been extensively studied for its potential application in cancer research and has shown promising results in inhibiting tumor growth.
Mécanisme D'action
N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea works by binding to the ATP-binding site of Src kinases, thereby inhibiting their activity. Src kinases play a crucial role in cellular signaling pathways, including cell growth, differentiation, and survival. By inhibiting the activity of Src kinases, N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea disrupts these pathways, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and enhance the effectiveness of chemotherapy drugs. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is its selectivity for Src kinases. This makes it a valuable tool for studying the role of Src kinases in cellular signaling pathways and cancer development. However, N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has also been shown to inhibit the activity of other kinases, which can complicate the interpretation of experimental results. Additionally, N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has poor solubility in water, which can limit its use in some experimental settings.
Orientations Futures
There are several future directions for research on N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea. One area of interest is the development of more potent and selective Src kinase inhibitors. Another area of interest is the use of N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea in combination with other cancer therapies, such as immunotherapy. Additionally, research is needed to better understand the role of Src kinases in cancer development and to identify new targets for cancer therapy.
Méthodes De Synthèse
N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea can be synthesized using a multi-step process involving the reaction of 4-butylaniline with 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzaldehyde to form an intermediate compound. This intermediate is then reacted with thiourea to yield N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea.
Applications De Recherche Scientifique
N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has been extensively studied for its potential application in cancer research. Src kinases are known to be overexpressed in various types of cancer, including breast, colon, and lung cancer. N-(4-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of Src kinases. It has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
Propriétés
IUPAC Name |
1-(4-butylphenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S2/c1-2-3-6-19-9-11-21(12-10-19)26-25(31)27-22-13-15-23(16-14-22)32(29,30)28-18-17-20-7-4-5-8-24(20)28/h4-5,7-16H,2-3,6,17-18H2,1H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCUFTGHGLVUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

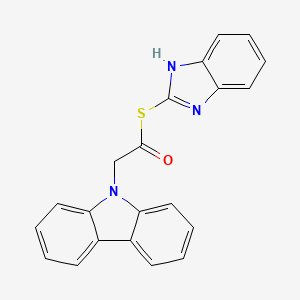
![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)
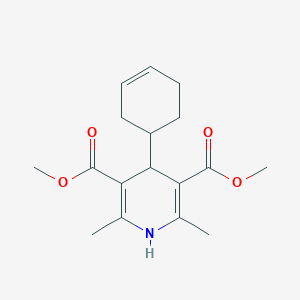
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)
![2-(allylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4929371.png)
![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)
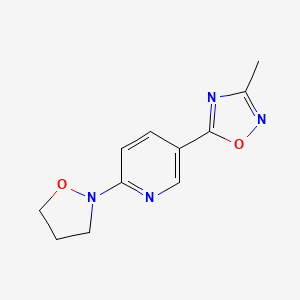
![3-oxo-1,1-diphenyl-1H,3H-2,1-[1,3,2]oxazaborolo[3,4-a][1]pyridin-8-ylium-1-uide](/img/structure/B4929402.png)
![3-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4929406.png)
![1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4929416.png)
![N-[2-(2,6-dichlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4929423.png)
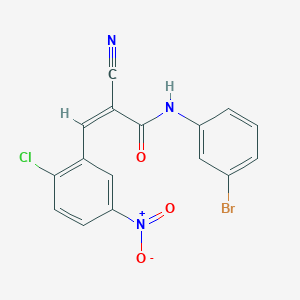
![2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B4929432.png)
